SR 142948

Description

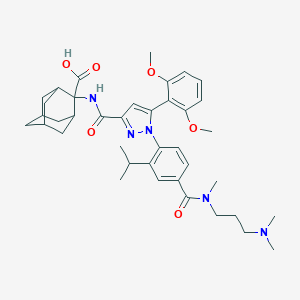

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULHXVBLMWCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415529 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184162-64-9 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-142948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SR 142948: A Technical Guide to its Mechanism of Action as a Neurotensin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, orally active, non-peptide antagonist of neurotensin (B549771) (NT) receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways. This compound exhibits high affinity for both the levocabastine-insensitive neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2), making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier further highlights its potential in the study of central nervous system disorders.

Core Mechanism of Action

This compound functions as a competitive antagonist at neurotensin receptors. By binding to these receptors with high affinity, it prevents the endogenous ligand, neurotensin, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the NTS1 receptor, a G protein-coupled receptor (GPCR), involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IP) and subsequent mobilization of intracellular calcium. This compound effectively blocks these NT-induced events.

Signaling Pathway Inhibition

The following diagram illustrates the canonical NTS1 receptor signaling pathway and the point of inhibition by this compound.

Quantitative Pharmacological Data

This compound demonstrates potent binding affinity and functional antagonism across various experimental models.

Table 1: Receptor Binding Affinity of this compound

| Preparation | Radioligand | Parameter | Value (nM) | Reference |

| h-NTS1-CHO Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | |

| HT-29 Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | |

| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | |

| Rat Brain Homogenate | [³H]SR 142948A | K_d_ | 3.5 | |

| NTS1 Receptors (Rat Brain) | [³H]SR 142948A | K_d_ | 6.8 | |

| NTS2 Receptors (Rat Brain) | [³H]SR 142948A | K_d_ | 4.8 | |

| General | - | K_i_ | < 10 |

Table 2: Functional Antagonism of this compound

| Assay System | Measured Effect | Parameter | Value (nM) | Reference |

| HT-29 Cells | NT-induced Inositol Monophosphate Formation | IC₅₀ | 3.9 | |

| Human Umbilical Vein Endothelial Cells | NT-induced Cytosolic Free Ca²⁺ Increase | IC₅₀ | 19 | |

| Human Umbilical Vein Endothelial Cells | NT-induced Prostacyclin Production | IC₅₀ | 17 |

Detailed Experimental Protocols

The characterization of this compound involves several key in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cultured cells (e.g., h-NTS1-CHO, HT-29) or tissue homogenates (e.g., adult rat brain). Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) and varying concentrations of unlabeled this compound.

-

Incubation Conditions: The incubation is typically carried out for 60 minutes at 30°C with gentle agitation.

-

Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer. Radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curves.

Inositol Monophosphate (IP1) Formation Assay

This functional assay measures the ability of this compound to block NT-induced activation of the PLC signaling pathway.

Methodology:

-

Cell Culture: HT-29 cells, which endogenously express NTS1 receptors, are cultured in an appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.

-

Assay Procedure: Cells are seeded in multi-well plates. Prior to the assay, they are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of neurotensin (e.g., 10 nM) to induce IP formation.

-

Lysis and Detection: After stimulation for a defined period, the reaction is stopped, and the cells are lysed. The accumulated inositol monophosphate (IP1), a stable downstream product of IP3, is measured. This is often done using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kit.

-

Data Analysis: The concentration-response curve for this compound's inhibition of the NT-induced signal is plotted, and the IC₅₀ value is calculated to determine its antagonist potency.

Intracellular Calcium Mobilization Assay

This assay directly visualizes the ability of this compound to inhibit the NT-induced release of calcium from intracellular stores.

Methodology:

-

Cell Culture and Plating: Cells expressing the target receptor (e.g., h-NTS1-CHO or HT-29) are plated in black-walled, clear-bottom microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with HEPES). This is typically done by incubating the cells with the dye for about one hour at 37°C.

-

Antagonist Pre-incubation: The dye-loaded cells are then pre-incubated with various concentrations of this compound.

-

Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before neurotensin is automatically added to stimulate the cells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The antagonist effect of this compound is quantified by measuring the reduction in the peak fluorescent signal produced by neurotensin. An IC₅₀ value is then determined from the concentration-response data.

In Vivo Activity

This compound is orally active and demonstrates a wide spectrum of activity in animal models. It effectively blocks several centrally-mediated effects of neurotensin, including hypothermia and analgesia. Furthermore, it has been shown to inhibit turning behavior induced by intrastriatal NT injection in mice and to attenuate amphetamine-induced hyperactivity. These findings confirm its ability to access the central nervous system and engage neurotensin receptors in vivo.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of NTS1 and NTS2 receptors. Its mechanism of action is centered on the competitive blockade of neurotensin binding, thereby inhibiting downstream signaling events such as inositol phosphate (B84403) production and intracellular calcium mobilization. Its oral bioavailability and central nervous system activity make it an indispensable pharmacological tool for elucidating the complex roles of neurotensin in health and disease.

The Discovery of SR 142948: A Potent Neurotensin Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and pharmacological characterization of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). The document details the quantitative pharmacological data, comprehensive experimental methodologies, and the underlying signaling pathways, serving as a critical resource for scientists engaged in neurotensin research and the development of related therapeutics.

Core Pharmacological Data

This compound exhibits high affinity for neurotensin receptors, effectively antagonizing neurotensin-mediated signaling in both in vitro and in vivo models. Its pharmacological profile is summarized in the tables below, providing a quantitative basis for its classification as a potent NTR antagonist.

Table 1: In Vitro Binding Affinity of this compound

| Preparation | Radioligand | IC50 (nM) | Reference |

| h-NTR1-CHO cell membranes | [¹²⁵I-Tyr³]NT | 1.19 | |

| HT-29 cell membranes | [¹²⁵I-Tyr³]NT | 0.32 | |

| Adult rat brain | [¹²⁵I-Tyr³]NT | 3.96 | |

| Guinea pig brain membranes | [³H]SR 48692 | - |

Note: The Gully et al. (1997) paper describes SR 142948A as fully displacing [³H]SR 48692 binding, indicating high affinity, but does not provide a specific IC50 value in this context.

Table 2: In Vitro Functional Antagonism by this compound

| Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| Inositol (B14025) Monophosphate (IP1) Formation | HT-29 | Neurotensin | 3.9 | |

| Intracellular Calcium Mobilization | CHO-hNT-R1 | Neurotensin | - |

Note: While the antagonism of NT-induced calcium mobilization is documented, a specific IC50 value is not provided in the cited literature.

Table 3: In Vivo Activity of this compound

| Model | Effect of Neurotensin | Effect of this compound | Species | Reference |

| Unilateral Intrastriatal Injection | Turning Behavior | Inhibition | Mice | |

| Intracerebroventricular (i.c.v.) Injection | Hypothermia | Blockade | Mice, Rats | |

| Intracerebroventricular (i.c.v.) Injection | Analgesia | Blockade | Mice, Rats |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of this compound. These protocols are based on the available literature and established laboratory practices.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for neurotensin receptors using a radiolabeled ligand.

1. Membrane Preparation:

-

Cells (e.g., h-NTR1-CHO or HT-29) or brain tissue are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Reaction:

-

In a final volume of 250 µL, the following are added in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA and peptidase inhibitors like bacitracin).

-

A fixed concentration of radioligand (e.g., [³H]SR 48692 or [¹²⁵I-Tyr³]NT).

-

Increasing concentrations of this compound (or other competing ligands).

-

Membrane preparation (typically 50-100 µg of protein).

-

-

For determination of non-specific binding, a high concentration of a non-radiolabeled neurotensin agonist or antagonist is added.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to antagonize neurotensin-induced Gq protein signaling, which leads to the production of inositol phosphates.

1. Cell Culture and Seeding:

-

HT-29 cells are cultured in appropriate media and conditions.

-

Cells are seeded into 96- or 384-well plates and grown to confluency.

2. Assay Protocol (based on HTRF IP-One Assay):

-

The cell culture medium is replaced with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Neurotensin is then added to stimulate the cells, and the plate is incubated (e.g., for 30-60 minutes at 37°C).

-

A lysis buffer containing the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) is added.

-

The plate is incubated to allow for the competitive binding reaction to occur.

3. Signal Detection and Data Analysis:

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

A standard curve is generated using known concentrations of IP1.

-

The concentration of IP1 in the cell lysates is determined from the standard curve.

-

The IC50 value for this compound is calculated by plotting the inhibition of neurotensin-induced IP1 accumulation against the concentration of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NTSR1 activation and its inhibition by this compound.

1. Cell Culture and Dye Loading:

-

CHO cells stably expressing the human neurotensin receptor (CHO-hNT-R1) are seeded in black-walled, clear-bottom multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. This incubation is typically for 30-60 minutes at 37°C.

2. Assay Protocol:

-

The dye-loading solution is removed, and the cells are washed with an assay buffer.

-

The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells, and the plate is incubated for a short period.

-

Neurotensin is then added to stimulate the cells, and the fluorescence is monitored in real-time.

3. Data Analysis:

-

The increase in fluorescence intensity upon neurotensin stimulation corresponds to the increase in intracellular calcium.

-

The antagonistic effect of this compound is observed as a reduction in the peak fluorescence response.

-

The data is typically expressed as a percentage of the maximal neurotensin response, and the IC50 for this compound can be determined.

Neurotensin Receptor Signaling Pathways

Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation by neurotensin, initiate a cascade of intracellular signaling events. This compound acts by blocking the initial step of this cascade: the binding of neurotensin to the receptor.

The primary signaling pathway activated by the neurotensin 1 receptor (NTSR1) involves the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

In addition to the canonical Gq pathway, NTSR1 can also couple to other G proteins, such as Gi/o and G13, and can signal through β-arrestin-mediated pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of neurotensin receptors. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the neurotensin system. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of neurotensin receptor modulation.

An In-depth Technical Guide to SR 142948: A Potent Neurotensin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTS). Its development has provided a critical tool for elucidating the physiological and pathological roles of the neurotensin system. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed summaries of its in vitro and in vivo activities are presented, along with insights into its mechanism of action and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers engaged in neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid, is a complex molecule designed for high-affinity binding to neurotensin receptors. Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₉H₅₁N₅O₆ | |

| Molecular Weight | 685.86 g/mol | |

| CAS Number | 184162-64-9 | |

| Appearance | Crystalline solid | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO and ethanol. |

Pharmacological Properties

This compound is a highly potent antagonist of neurotensin receptors, demonstrating nanomolar affinity in various binding assays. Its pharmacological activity has been characterized extensively in both in vitro and in vivo models.

In Vitro Activity

The antagonist activity of this compound has been demonstrated through its ability to inhibit the binding of radiolabeled neurotensin and to block neurotensin-induced intracellular signaling.

| Assay | Cell Line/Tissue | IC₅₀ | Reference |

| [³H]Neurotensin Binding | Rat brain homogenates | Not specified | |

| Neurotensin-induced Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 nM | [1] |

| Neurotensin-induced Intracellular Calcium Mobilization | CHO cells expressing human NTS₁ | Not specified | [1] |

In Vivo Activity

This compound is orally bioavailable and effectively crosses the blood-brain barrier, making it a valuable tool for studying the central effects of neurotensin receptor blockade.

| Model | Species | Effect | Reference |

| Amphetamine-induced Hyperactivity | Not specified | Attenuation | |

| Neurotensin-induced Hypothermia | Mice/Rats | Blockade | [1] |

| Neurotensin-induced Analgesia | Mice/Rats | Blockade | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to neurotensin receptors, primarily the NTS₁ subtype, thereby preventing the binding of the endogenous ligand, neurotensin. Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of neurotensin, this compound effectively inhibits this entire downstream signaling pathway.

Experimental Protocols

The following sections provide an overview of the likely methodologies employed in the key experiments cited for the characterization of this compound, based on standard pharmacological assays.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to neurotensin receptors.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Inositol Monophosphate (IP) Accumulation Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block neurotensin-induced IP production.

Methodology:

-

Cell Culture: Culture human colonic adenocarcinoma cells (HT-29) in appropriate media.

-

Labeling: Pre-incubate the cells with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation), followed by stimulation with a fixed concentration of neurotensin.

-

Extraction: Terminate the reaction and extract the inositol phosphates using a suitable solvent (e.g., perchloric acid).

-

Separation and Quantification: Separate the accumulated [³H]inositol monophosphates by ion-exchange chromatography and quantify using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotensin-stimulated IP accumulation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to block neurotensin-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human NTS₁ receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Treatment: Place the cells in a fluorometer and record baseline fluorescence. Add varying concentrations of this compound, followed by the addition of neurotensin.

-

Measurement: Continuously monitor the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Data Analysis: Quantify the inhibitory effect of this compound on the neurotensin-induced calcium peak.

Chemical Synthesis

Clinical Development

As of the current date, there is no publicly available information to suggest that this compound has entered clinical trials. Its primary use appears to be as a research tool for preclinical studies.

Conclusion

This compound is a powerful and selective neurotensin receptor antagonist that has been instrumental in advancing our understanding of the neurotensin system. Its well-characterized in vitro and in vivo pharmacological profile, coupled with its oral bioavailability and central nervous system penetration, makes it an invaluable asset for researchers investigating the therapeutic potential of targeting neurotensin receptors in a variety of disorders, including neurological and psychiatric conditions. This technical guide provides a solid foundation of its chemical and pharmacological properties to aid in the design and interpretation of future research.

References

An In-Depth Technical Guide to the Binding Affinity and Selectivity Profile of SR 142948

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, non-peptide, and orally active antagonist of the neurotensin (B549771) (NT) receptors.[1] This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, consolidating data from various in vitro and in vivo studies. Detailed methodologies for the key experiments used to characterize this compound are presented, along with visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential of neurotensin receptor antagonists.

Introduction

Neurotensin is a tridecapeptide that exerts a wide range of effects in the central nervous and gastrointestinal systems through its interaction with specific G protein-coupled receptors (GPCRs).[2] this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of neurotensin. Its high affinity for neurotensin receptors and favorable pharmacokinetic properties make it a subject of significant interest.[2] Understanding its detailed binding characteristics and selectivity is paramount for the accurate interpretation of experimental results and for guiding the development of novel therapeutics targeting the neurotensin system.

Binding Affinity of this compound

The binding affinity of this compound for neurotensin receptors has been extensively characterized using radioligand binding assays. These studies have consistently demonstrated its high affinity for both the high-affinity, levocabastine-insensitive neurotensin receptor subtype 1 (NTS1) and the low-affinity, levocabastine-sensitive neurotensin receptor subtype 2 (NTS2).[3]

Table 1: Binding Affinity of this compound for Neurotensin Receptors

| Receptor Subtype | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| NT Receptors (total) | Adult Rat Brain | [³H]SR 142948A | Kd | 3.5 | [3] |

| NTS1 (levocabastine-insensitive) | Rat Brain | [³H]SR 142948A | Kd | 6.8 | [3] |

| NTS2 (levocabastine-sensitive) | Rat Brain | [³H]SR 142948A | Kd | 4.8 | [3] |

| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | ||

| HT-29 cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | ||

| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | ||

| NT Receptors | --- | --- | Ki | < 10 | [1] |

Selectivity Profile of this compound

While this compound is highly selective for neurotensin receptors, it does not discriminate significantly between the NTS1 and NTS2 subtypes.[3] A comprehensive understanding of its selectivity requires screening against a broader panel of GPCRs and other potential off-target proteins. Although exhaustive public data on such a broad screen is limited, the available information indicates a high degree of selectivity for the neurotensin system.

Table 2: Selectivity Profile of this compound

| Receptor/Target | Family/Class | Binding Affinity/Activity | Fold Selectivity (vs. NT Receptors) | Reference |

| Tachykinin Receptors | ||||

| NK1 | GPCR | Not available | Not available | |

| NK2 | GPCR | Not available | Not available | |

| NK3 | GPCR | Not available | Not available | |

| Other GPCRs | GPCR | Generally low affinity | High | |

| Ion Channels | Ion Channel | Generally low affinity | High | |

| Enzymes | Enzyme | Generally low affinity | High |

Signaling Pathways

Neurotensin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as an antagonist, blocking these downstream signaling events initiated by neurotensin.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of a competing unlabeled ligand.

Experimental Workflow:

References

- 1. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotensin Receptor Antagonist SR 142948: A Modulator of Dopamine and Glutamate Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTR), binding with high affinity to both the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1] Initially developed as a tool to probe the physiological functions of the neurotensin system, this compound has emerged as a significant modulator of key neurotransmitter systems, including dopamine (B1211576) and glutamate (B1630785). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its intricate role in regulating dopamine and glutamate signaling, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of neurotensin receptor antagonism in neurological and psychiatric disorders.

Core Pharmacology of this compound

This compound, chemically known as 2-([5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino)adamantane-2-carboxylic acid, is a highly potent and selective antagonist for neurotensin receptors.[2] It exhibits nanomolar affinity for both NTS1 and NTS2 receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and functional antagonism across different experimental systems.

Table 1: Binding Affinity of this compound

| Radioligand | Preparation | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]SR 142948A | Rat brain membrane homogenates | Rat | NTS1 and NTS2 | 3.5 | 508 | [1] |

| [3H]SR 142948A | Levocabastine-insensitive sites (NTS1) | Rat | NTS1 | 6.8 | Not Reported | [1] |

| [3H]SR 142948A | Levocabastine-sensitive sites (NTS2) | Rat | NTS2 | 4.8 | Not Reported | [1] |

Table 2: In Vitro Functional Antagonism by this compound

| Assay | Cell Line/Tissue | Species | Agonist | IC50 (nM) | Reference |

| [125I-Tyr3]NT Binding Inhibition | h-NTR1-CHO cells | Human | Neurotensin | 1.19 | MedChemExpress |

| [125I-Tyr3]NT Binding Inhibition | HT-29 cells | Human | Neurotensin | 0.32 | MedChemExpress |

| [125I-Tyr3]NT Binding Inhibition | Adult rat brain | Rat | Neurotensin | 3.96 | MedChemExpress |

| Inositol Monophosphate Formation | HT-29 cells | Human | Neurotensin | 3.9 | [1][3] |

Role in Dopamine Signaling

Neurotensin is a well-established modulator of the mesolimbic and nigrostriatal dopamine systems. This compound, by antagonizing neurotensin receptors, plays a crucial role in attenuating the effects of neurotensin on dopamine release and receptor function.

Modulation of Dopamine Release

Studies have demonstrated that local administration of this compound into the ventral tegmental area (VTA) can block the increase in dopamine efflux in the nucleus accumbens (NAcc) evoked by neurotensin. This effect is dose-dependent. However, systemic administration of this compound did not produce the same blockade, suggesting a localized and specific action within the VTA.

Interaction with Dopamine D2 Receptors

Neurotensin can induce a long-term depression (LTD) of dopamine D2 autoreceptor-mediated neurotransmission in midbrain dopaminergic neurons. This LTD is prevented by the nonselective NTS1/NTS2 receptor antagonist this compound, indicating that this process is dependent on neurotensin receptor signaling, particularly involving the NTS2 receptor.

Signaling Pathway Diagram

Caption: this compound modulation of dopamine signaling.

Role in Glutamate Signaling

The interaction between neurotensin and the glutamate system is critical for neuronal excitability and synaptic plasticity. This compound, by blocking neurotensin receptors, can indirectly modulate glutamatergic transmission.

Attenuation of Neurotensin-Mediated Glutamate Release

In the dorsolateral striatum, neurotensin has been shown to reduce glutamate release from presynaptic terminals. This effect is mediated by the NTS1 receptor and involves a retrograde endocannabinoid signaling mechanism. The NTS1 receptor antagonist this compound blocks this neurotensin-induced inhibition of striatal excitatory postsynaptic currents (EPSCs). This suggests that this compound can disinhibit glutamate release in this context by blocking the action of neurotensin.

Potential Neuroprotective Effects

Neurotensin can enhance glutamate-induced excitotoxicity. By antagonizing neurotensin receptors, this compound may offer neuroprotective effects in conditions associated with excessive glutamatergic activity.

Signaling Pathway Diagram

Caption: this compound modulation of glutamate release.

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound.

-

Preparation: Rat brain membrane homogenates are prepared in a suitable buffer (e.g., Tris-HCl).

-

Procedure:

-

Incubate aliquots of membrane homogenate with increasing concentrations of [3H]SR 142948A in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled this compound.

-

To differentiate between NTS1 and NTS2 binding, parallel experiments can be conducted in the presence of levocabastine, a histamine (B1213489) H1 receptor antagonist that selectively blocks the NTS2 receptor.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax values.

In Vivo: Microdialysis for Dopamine Release

-

Objective: To measure the effect of this compound on neurotensin-evoked dopamine release in the nucleus accumbens.

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A guide cannula is implanted, targeting the VTA. A microdialysis probe is inserted through a separate guide cannula into the NAcc.

-

Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples from the NAcc.

-

Locally infuse neurotensin into the VTA via a microinjection cannula.

-

In a separate group of animals, co-infuse this compound with neurotensin into the VTA.

-

Collect dialysate samples at regular intervals post-infusion.

-

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Ex Vivo: Brain Slice Electrophysiology for Glutamate Transmission

-

Objective: To investigate the effect of this compound on neurotensin-modulated excitatory postsynaptic currents (EPSCs) in striatal neurons.

-

Slice Preparation: Prepare coronal brain slices containing the dorsolateral striatum from rats.

-

Recording:

-

Perform whole-cell patch-clamp recordings from medium spiny neurons.

-

Evoke EPSCs by electrical stimulation of afferent fibers.

-

Record baseline EPSCs.

-

Bath-apply neurotensin and record the change in EPSC amplitude.

-

In the presence of this compound, repeat the application of neurotensin and record the EPSCs.

-

-

Data Analysis: Measure the amplitude of the evoked EPSCs before and after drug application to determine the effect of this compound on the neurotensin-induced modulation of glutamate release.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in elucidating the complex roles of the neurotensin system in the central nervous system. Its ability to modulate both dopamine and glutamate signaling pathways highlights the intricate interplay between these neurotransmitter systems and the potential of neurotensin receptor antagonists as therapeutic agents for a range of neuropsychiatric conditions, including schizophrenia and substance use disorders. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and other neurotensin receptor modulators.

References

- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotensin reduces glutamatergic transmission in the dorsolateral striatum via retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotensin Receptor Antagonist SR 142948: A Technical Guide to its Regulation of Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting the neurotensin receptor subtype 1 (NTS1).[1] Neurotensin (NT), an endogenous tridecapeptide, plays a significant role as a neuromodulator in the central nervous system, influencing a variety of physiological and pathological processes, including pain, psychosis, and the regulation of neurotransmitter systems.[2] this compound, by blocking the action of NT at its receptors, offers a valuable pharmacological tool to investigate the physiological roles of neurotensin and presents a potential therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a core focus on its regulation of acetylcholine (B1216132) and dopamine (B1211576) release. While direct experimental evidence on its effects on serotonin (B10506) is limited, the potential for interaction with the serotonergic system will also be discussed. This document details key experimental findings, presents quantitative data in a structured format, outlines experimental protocols, and provides visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the Neurotensin Receptor 1 (NTS1)

This compound exerts its effects by competitively binding to and blocking the NTS1 receptor, a G protein-coupled receptor (GPCR).[3] The binding of the endogenous ligand, neurotensin, to NTS1 typically initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for many of neurotensin's physiological effects, including the modulation of neurotransmitter release. This compound, by occupying the neurotensin binding site on the NTS1 receptor, prevents this cascade from being initiated.[3]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Assay Type | Preparation | Radioligand/Agonist | IC50 / Ki (nM) | Reference |

| Receptor Binding | h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | 1.19 | [1] |

| Receptor Binding | HT-29 cells | [¹²⁵I-Tyr³]NT | 0.32 | [1] |

| Receptor Binding | Adult rat brain | [¹²⁵I-Tyr³]NT | 3.96 | [1] |

| Inositol Monophosphate Formation | HT-29 cells | Neurotensin | 3.9 | [1][3] |

| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Neurotensin | - | [3] |

Table 2: In Vivo Efficacy of this compound in Modulating Neurotransmitter Release

| Neurotransmitter | Brain Region | Experimental Model | This compound Dose | Effect | Reference |

| Acetylcholine | Striatum | Rat | 0.1 mg/kg (i.p.) | Completely antagonizes NT-evoked release | [3] |

| Dopamine | Nucleus Accumbens | Rat | Dose-dependent (intra-VTA) | Blocks NT-evoked efflux |

Regulation of Acetylcholine Release

Neurotensin is known to modulate cholinergic neurotransmission. In the rat striatum, neurotensin evokes the release of acetylcholine. This compound has been shown to be a potent antagonist of this effect.

Key Experiment: Antagonism of NT-Evoked Acetylcholine Release in the Rat Striatum

A pivotal study demonstrated that this compound, at a dose of 0.1 mg/kg administered intraperitoneally (i.p.), completely antagonizes the acetylcholine release evoked by neurotensin in the rat striatum.[3] This finding highlights the significant role of NTS1 receptors in mediating the cholinergic effects of neurotensin in this brain region.

Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement

The measurement of acetylcholine release in the rat striatum is typically performed using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection.

Methodology Details:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

-

The rat is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the striatum. The cannula is fixed to the skull using dental cement.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at the tip is inserted through the guide cannula into the striatum.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The aCSF contains an acetylcholinesterase inhibitor, such as neostigmine, to prevent the degradation of acetylcholine in the collected samples.

-

Dialysate Collection: The perfusate, now containing neurotransmitters from the extracellular space (the dialysate), is collected in timed fractions.

-

Drug Administration: Neurotensin is administered to evoke acetylcholine release. This compound is administered prior to neurotensin to assess its antagonistic effect.

-

Analysis: The collected dialysate samples are analyzed using HPLC with electrochemical detection to quantify the concentration of acetylcholine.

Regulation of Dopamine Release

The interplay between neurotensin and the dopaminergic system is well-documented, with neurotensin modulating dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens.

Key Experiment: Blockade of NT-Evoked Dopamine Efflux in the Nucleus Accumbens

Research has shown that local application of SR 142948A into the ventral tegmental area (VTA) dose-dependently blocks the increase in dopamine efflux within the nucleus accumbens (NAcc) evoked by neurotensin. This indicates that NTS1 receptors on VTA neurons are involved in regulating the activity of the mesolimbic dopamine pathway.

Experimental Protocol: Differential Pulse Amperometry for Dopamine Measurement

The real-time measurement of dopamine efflux is often achieved using electrochemical techniques like differential pulse amperometry (DPA) or fast-scan cyclic voltammetry (FSCV) with a carbon fiber electrode.

Methodology Details:

-

Animal Model: Anesthetized rats are commonly used for these acute recording experiments.

-

Electrode Preparation: A carbon fiber microelectrode is fabricated and its surface is often pre-treated to enhance sensitivity and selectivity for dopamine.

-

Surgical Procedure:

-

The anesthetized rat is placed in a stereotaxic frame.

-

The carbon fiber electrode is lowered into the nucleus accumbens.

-

A separate microinjection cannula is implanted in the ventral tegmental area for local drug delivery.

-

-

Electrochemical Detection:

-

A potential waveform is applied to the carbon fiber electrode.

-

Dopamine in the extracellular fluid is oxidized at the electrode surface, generating a current that is proportional to its concentration.

-

Differential pulse amperometry allows for sensitive and selective measurement of this oxidation current.

-

-

Drug Administration: Neurotensin is locally injected into the VTA to stimulate dopamine release in the NAcc. This compound is co-administered or pre-administered into the VTA to assess its antagonistic properties.

-

Data Analysis: The changes in the dopamine oxidation current are recorded and analyzed to determine the effect of the drugs on dopamine efflux.

Potential Regulation of Serotonin Release

While the effects of this compound on acetylcholine and dopamine release are well-characterized, its direct impact on the serotonergic system is less understood. However, given that neurotensin can modulate serotonergic neurons, it is plausible that this compound could indirectly influence serotonin release.[4] Neurotensin receptors are found on serotonergic neurons in the raphe nuclei, and neurotensin has been shown to increase their firing rate.[5] Therefore, by blocking neurotensin receptors, this compound could potentially attenuate this neurotensin-mediated increase in serotonergic activity.

Further research, likely employing in vivo microdialysis in brain regions rich in serotonergic projections (e.g., prefrontal cortex, hippocampus, or raphe nuclei), is required to elucidate the precise role of this compound in the regulation of serotonin release. The experimental protocol for such an investigation would be similar to that described for acetylcholine, with the HPLC method optimized for serotonin detection.

Conclusion

This compound is a powerful neuropharmacological tool and a potential therapeutic agent that acts as a potent and selective antagonist of the NTS1 receptor. Its ability to modulate the release of key neurotransmitters, particularly acetylcholine and dopamine, underscores the significant role of the neurotensin system in central nervous system function. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future investigations into the effects of this compound on the serotonergic system will further enhance our understanding of its complete pharmacological profile and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemically administered neurotensin receptor agonist produces antinociception through activation of spinally projecting serotonergic neurons in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Roles of Neurotensin Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotensin Antagonist SR 142948: A Modulator of Immediate Early Gene Expression

An In-Depth Technical Guide on the Effects of SR 142948 on c-fos and krox24 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of this compound, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, on the expression of the immediate early genes c-fos and krox24 (also known as Egr-1). Understanding the modulation of these genes, which are critical markers of neuronal activity and downstream signaling, provides valuable insights into the mechanistic actions of this compound and its potential therapeutic applications.

Introduction to this compound and Immediate Early Genes

This compound is a high-affinity antagonist for neurotensin (NT) receptors, particularly the neurotensin type 1 receptor (NT1-R). Neurotensin, a tridecapeptide, is involved in a wide array of physiological processes in the central nervous system and the periphery. By blocking the action of neurotensin, this compound serves as a valuable pharmacological tool to investigate the roles of neurotensinergic signaling.

c-fos and krox24 are members of the immediate early gene family. Their transcription is rapidly and transiently induced in response to various extracellular stimuli, without the need for de novo protein synthesis. This rapid induction makes them reliable markers for neuronal activation and the initial genomic response to cellular stimulation. The proteins encoded by these genes, Fos and Krox-24, are transcription factors that, in turn, regulate the expression of late-response genes involved in long-term cellular changes.

Effects of this compound on c-fos and krox24 Expression

The primary research on the effect of this compound on c-fos and krox24 expression demonstrates that this compound acts as an inhibitor of neurotensin-induced expression of these genes.

In Vitro Studies

In a key study utilizing Chinese Hamster Ovary (CHO) cells transfected with the human neurotensin type 1 receptor (CHO-hNT1-R), it was shown that stimulation with neurotensin leads to the activation of mitogen-activated protein kinases (MAPKs) and the subsequent expression of both c-fos and krox24.

This compound was found to prevent this neurotensin-mediated activation.

Data Presentation

| Compound | Parameter | Cell Line/Tissue | Value | Reference |

| This compound | Inhibition of c-fos and krox24 expression | CHO-hNT1-R cells | Effective at 1 µM (90 min) | [1] |

| This compound | IC50 (Binding Affinity) | h-NTR1-CHO cells | 1.19 nM | [1] |

| This compound | IC50 (Binding Affinity) | HT-29 cells | 0.32 nM | [1] |

| This compound | IC50 (Binding Affinity) | Adult rat brain | 3.96 nM | [1] |

| This compound | IC50 (Inositol Monophosphate Formation) | HT 29 cells | 3.9 nM |

Signaling Pathways and Experimental Workflow

The induction of c-fos and krox24 expression by neurotensin is a multi-step process involving intracellular signaling cascades. This compound exerts its effect by blocking the initial step of this pathway: the binding of neurotensin to its receptor.

Signaling Pathway of Neurotensin-Induced Gene Expression

Stimulation of the NT1 receptor by neurotensin activates distinct signaling pathways leading to the expression of c-fos and krox24. The activation of krox24 is mediated through a pertussis toxin-sensitive pathway, suggesting the involvement of Gi/o proteins. In contrast, the induction of c-fos is pertussis toxin-insensitive, indicating the utilization of a different G protein, likely Gq/11.

Experimental Workflow

The general workflow for investigating the effects of this compound on neurotensin-induced gene expression involves several key steps, from cell culture to data analysis.

Experimental Protocols

Detailed experimental protocols from the primary study by Vigna et al. (1998) are not publicly available. However, based on standard molecular biology techniques, a general methodology can be outlined.

Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Culture Medium: Standard growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transfection: CHO cells are transfected with an expression vector containing the cDNA for the human neurotensin type 1 receptor. Transfection can be performed using lipid-based reagents or electroporation. Stable cell lines are typically selected using an appropriate antibiotic resistance marker.

Drug Treatment and Stimulation

-

Cell Plating: Transfected CHO cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.

-

Serum Starvation: Prior to stimulation, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of immediate early gene expression.

-

Pre-incubation: Cells are pre-incubated with this compound at various concentrations (or vehicle control) for a specified time (e.g., 30-60 minutes).

-

Stimulation: Neurotensin is added to the culture medium at a concentration known to elicit a robust response, and cells are incubated for a time course (e.g., 30, 60, 90 minutes) to capture the peak of c-fos and krox24 expression.

RNA Isolation and Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from the cells using standard methods such as TRIzol reagent or commercially available kits.

-

Gene Expression Quantification: The levels of c-fos and krox24 mRNA are quantified. Common techniques include:

-

Quantitative Real-Time PCR (qPCR): This is a highly sensitive and specific method for quantifying mRNA levels.

-

Northern Blotting: A more traditional method that can provide information on transcript size and integrity.

-

In situ Hybridization: Used for localizing gene expression within tissues or cell populations.

-

Data Analysis

The expression levels of c-fos and krox24 are normalized to a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA loading. The effect of this compound is determined by comparing the neurotensin-induced gene expression in the presence and absence of the antagonist.

Conclusion

This compound is a powerful tool for dissecting the physiological roles of the neurotensin system. Its ability to prevent neurotensin-induced expression of the immediate early genes c-fos and krox24 underscores its efficacy as a neurotensin receptor antagonist. The differential signaling pathways leading to the expression of these two genes highlight the complexity of neurotensin receptor-mediated signal transduction. Further research, including detailed dose-response studies, will be crucial for a more comprehensive understanding of the inhibitory profile of this compound and its potential for therapeutic development.

References

The In Vivo Profile of SR 142948: A Technical Guide to its Effects on Body Temperature and Nociception

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) (NT) receptors.[1][2][3] This technical guide provides an in-depth analysis of the in vivo effects of this compound, with a specific focus on its modulatory role in body temperature and pain perception. The primary mechanism of this compound is the blockade of physiological responses induced by the neuropeptide neurotensin, such as hypothermia and analgesia.[4][5] This document summarizes key quantitative data, details common experimental methodologies for assessing these effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Neurotensin Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to neurotensin receptors (NTRs), thereby preventing the endogenous ligand, neurotensin, from activating its downstream signaling cascade. The primary receptor subtype involved in the central effects of neurotensin, including thermoregulation and nociception, is the neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR).[6]

Upon activation by neurotensin, the NTR1 initiates a signaling pathway through a Gq-protein, leading to the activation of Phospholipase C (PLC).[1][7] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] this compound effectively antagonizes this entire process, blocking outcomes like inositol monophosphate formation and calcium mobilization.[4]

Signaling Pathway Diagram

In Vivo Effect on Body Temperature

Centrally administered neurotensin is known to induce a state of hypothermia in rodents.[4] this compound demonstrates its efficacy as an NTR antagonist by blocking this physiological response. Rather than altering basal body temperature on its own, its primary thermoregulatory effect in vivo is the prevention of NT-induced temperature drops.

Quantitative Data: Blockade of NT-Induced Hypothermia

| Compound | Dose (Route) | Animal Model | Agonist Challenge | Result | Reference |

| This compound | 2 mg/kg (p.o.) | Rat | Neurotensin (i.c.v.) | 53% blockade of hypothermia | [1] |

| This compound | 4 mg/kg (p.o.) | Mouse | Neurotensin (i.c.v.) | 54% blockade of hypothermia | [1] |

Experimental Protocol: Assessing Blockade of NT-Induced Hypothermia

This protocol describes a generalized procedure for evaluating the efficacy of an antagonist in preventing agonist-induced hypothermia.

-

Animal Model: Adult male Sprague-Dawley rats or Swiss albino mice are commonly used. Animals are housed under controlled temperature (e.g., 22°C) and light-dark cycles.

-

Acclimation: Animals are acclimated to the experimental room and handling procedures for at least 60 minutes prior to baseline measurements to minimize stress-induced temperature fluctuations.

-

Baseline Temperature Measurement: Basal core body temperature is measured using a calibrated rectal thermistor probe inserted to a consistent depth (e.g., 2 cm for mice, 4 cm for rats). Measurements are taken until stable readings are obtained.

-

Antagonist Administration: this compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose. A vehicle control group receives the vehicle alone.

-

Pre-treatment Period: A specific time is allowed for the antagonist to be absorbed and reach target tissues. For oral administration of this compound, this is typically 60-90 minutes.

-

Agonist Challenge: Neurotensin is administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and elicit a central hypothermic effect. A control group receives an i.c.v. injection of saline.

-

Post-Injection Monitoring: Core body temperature is recorded at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-3 hours following the NT injection.

-

Data Analysis: The change in body temperature (ΔT) from baseline is calculated for each time point. The efficacy of this compound is determined by comparing the maximum temperature drop in the this compound + NT group to the vehicle + NT group.

Experimental Workflow Diagram

In Vivo Effect on Pain Perception (Nociception)

Similar to its effect on body temperature, neurotensin can produce centrally-mediated analgesia.[4] this compound acts to block this analgesic effect, demonstrating its role as a functional antagonist in nociceptive pathways modulated by neurotensin.

Quantitative Data: Blockade of NT-Induced Analgesia

While specific quantitative data on the percentage blockade of analgesia is less commonly cited in abstracts, the primary literature confirms that this compound effectively blocks NT-induced analgesia in both mice and rats.[4] The effect is typically measured as a reversal of the NT-induced increase in pain threshold or latency.

| Compound | Dose (Route) | Animal Model | Agonist Challenge | Pain Assay | Result | Reference |

| This compound | Not specified | Mouse / Rat | Neurotensin (i.c.v.) | e.g., Hot Plate, Tail Flick | Blocks NT-induced analgesia | [4] |

Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the response to thermal pain and is sensitive to centrally acting analgesics.

-

Animal Model: Adult male mice or rats are used.

-

Apparatus: A commercially available hot plate apparatus is used, maintained at a constant, noxious temperature (e.g., 52-55°C). The apparatus is enclosed to prevent escape.

-

Baseline Latency: Each animal is placed on the hot plate, and a timer is started. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

-

Drug Administration: As in the thermoregulation protocol, animals are pre-treated with this compound (or vehicle) followed by a central injection of neurotensin (or saline) after an appropriate absorption period.

-

Post-Injection Testing: At peak effect time for the agonist (e.g., 15-30 minutes post-NT injection), the animal is again placed on the hot plate, and the response latency is measured.

-

Data Analysis: The degree of analgesia is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. The efficacy of this compound is determined by its ability to reduce the % MPE observed in the NT-treated group.

Pain Perception Workflow Diagram

Summary and Conclusion

This compound is a powerful research tool for elucidating the physiological roles of the neurotensin system. Its in vivo profile is characterized by a clear and potent antagonism of neurotensin-mediated effects. In the context of thermoregulation and nociception, this compound does not typically induce effects on its own but robustly blocks the hypothermia and analgesia produced by central neurotensin activity. This makes it an invaluable compound for studies aimed at dissecting the involvement of neurotensin receptors in central nervous system functions and pathologies. Drug development professionals may consider the neurotensin system a viable target for therapeutic intervention, using antagonists like this compound as a benchmark for efficacy.

References

- 1. Neurotensin stimulation of mast cell secretion is receptor-mediated, pertussis-toxin sensitive and requires activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SR-142948 - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 6. pnas.org [pnas.org]

- 7. Phospholipase C activation by neurotensin and neuromedin N in Chinese hamster ovary cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of SR 142948

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. A critical determinant of its efficacy for central nervous system (CNS) targets is its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available knowledge regarding the BBB permeability of this compound, with a focus on summarizing key findings, outlining relevant experimental approaches, and visualizing associated biological pathways.

While direct quantitative data on the BBB permeability of this compound remains limited in publicly available literature, multiple studies qualitatively affirm its capacity to access the brain. It is described as having "good brain access" and demonstrating "blood-brain permeability".[1] This suggests that the compound possesses physicochemical properties conducive to crossing the BBB and engaging its central targets.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| In Vivo Metrics | |||

| Kp (Brain/Plasma Ratio) | Not Reported | ||

| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | Not Reported | ||

| Brain Uptake Clearance (CLin) | Not Reported | ||

| In Vitro Metrics | |||

| Papp (Caco-2) | Not Reported | ||

| Papp (PAMPA) | Not Reported | ||

| Efflux Ratio (Caco-2) | Not Reported |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB involves a multi-faceted approach, encompassing both in vivo and in vitro methodologies. While specific protocols for this compound are not detailed in the literature, this section outlines standard, widely accepted experimental procedures that are likely employed to assess the BBB permeability of such small molecule antagonists.

In Vivo Methods

1. In Situ Brain Perfusion:

This technique allows for the precise measurement of brain uptake of a compound, independent of systemic recirculation and metabolism.

-

Objective: To determine the unidirectional blood-to-brain transfer constant (Kin) of this compound.

-

Procedure:

-

Anesthetize the animal (typically a rat) and expose the common carotid artery.

-

Catheterize the artery and ligate afferent vessels to isolate the cerebral circulation.

-

Perfuse a buffered physiological solution containing a known concentration of radiolabeled or unlabeled this compound for a short duration (e.g., 30-60 seconds).

-

Include a vascular marker (e.g., [¹⁴C]sucrose) in the perfusate to correct for the compound remaining in the cerebral vasculature.

-

At the end of the perfusion, decapitate the animal and collect the brain.

-

Homogenize the brain tissue and determine the concentration of this compound and the vascular marker using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for unlabeled compounds).

-

Calculate the brain uptake clearance (Kin) using the equation: Kin = (Cbrain * Vbrain) / (Cperfusate * T), where Cbrain is the concentration in the brain, Vbrain is the brain volume, Cperfusate is the concentration in the perfusate, and T is the perfusion time.

-

Workflow for In Situ Brain Perfusion

Caption: Potential signaling pathway of neurotensin at the BBB, which is antagonized by this compound.

Conclusion

This compound is a promising CNS drug candidate with established brain permeability. While direct quantitative assessment of its BBB transport is not widely published, the available qualitative evidence strongly supports its ability to reach central targets. The presence of its target receptor, NTSR2, on brain endothelial cells opens up intriguing possibilities for its interaction with the BBB, which warrants further investigation. Future research should focus on generating robust quantitative data on the BBB permeability of this compound and elucidating the precise mechanisms governing its transport into the brain. Such studies will be invaluable for the continued development and optimization of this and other neurotensin receptor antagonists for the treatment of CNS disorders.

References

SR 142948: A Potent Neurotensin Antagonist for Psychiatric Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS), presents a valuable pharmacological tool for investigating the role of the neurotensin system in the pathophysiology of psychiatric disorders.[1][2] Its ability to cross the blood-brain barrier and its oral activity make it particularly suitable for in vivo studies aimed at exploring the therapeutic potential of targeting neurotensin signaling in conditions such as schizophrenia.[1][2][3] This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways it modulates.

Core Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating comparison across different experimental systems.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Parameter | Cell Line / Tissue | Value (nM) | Reference |

| IC₅₀ (Binding) | h-NTR1-CHO cells | 1.19 | [1][2] |

| HT-29 cells | 0.32 | [1][2][4] | |

| Adult rat brain | 3.96 | [1][2] | |

| IC₅₀ (IP₁ Formation) | HT-29 cells | 3.9 | [1][2][3] |

| IC₅₀ (Ca²⁺ Mobilization) | h-NTR1-CHO cells | 19 ± 6 | [5] |

| Kᵢ | - | < 10 | [4] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Species | Administration Route | Dosage | Effect | Reference |

| NT-induced Turning Behavior | Mouse | Oral (p.o.) | 2 µg/kg | Inhibition of turning behavior | [1] |

| Mouse | Oral (p.o.) | 0.04-640 µg/kg | Dose-dependent inhibition of turning behavior | [3] | |

| NT-induced Hypothermia | Rat | Oral (p.o.) | 2 mg/kg | 53% blockade | [1] |

| Mouse | Oral (p.o.) | 4 mg/kg | 54% blockade | [1] | |

| NT-evoked Acetylcholine Release | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Complete antagonism in the striatum | [3] |

| Amphetamine-induced Hyperactivity | - | - | - | Attenuation | [4] |

| NT-induced Blood Pressure Changes | Rat | Oral (p.o.) | 10 µg/kg | Significant inhibition | [5] |

| NT-induced Plasma Extravasation | Rat | Intradermal | 10 pmol/site | Significant inhibition | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to neurotensin receptors, primarily the NTS1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin (NT). The binding of NT to its G-protein coupled receptor (GPCR) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound prevents these events from occurring.

Experimental Protocols

Experimental Workflow: Assessing the Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice

This experiment aims to determine if this compound can attenuate the hyperlocomotor activity induced by amphetamine, a common animal model used to screen for antipsychotic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]